propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, including the formation of the pyrazole ring, the attachment of the butoxy and methylphenyl groups, and the final esterification to form the carboxylate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
- 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride
- 1-butoxy-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as the compound) is a complex organic molecule with significant potential in pharmacological applications. Characterized by its unique structural components, including a pyrazole ring and a tetrahydropyrimidine ring, this compound has garnered attention for its biological activity, particularly in cancer research and kinase inhibition.
The compound has the following chemical characteristics:
- Molecular Formula : C27H30N4O4
- Molecular Weight : 474.6 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits biological activity primarily through its ability to interact with specific kinases involved in cancer progression. The structural features allow it to bind effectively to these enzymes, potentially inhibiting their activity and influencing cellular pathways related to growth and survival. This mechanism is crucial for developing therapeutic strategies targeting various cancers.
Anticancer Properties
The compound has been studied for its anticancer properties. In vitro studies have demonstrated its effectiveness as a kinase inhibitor. Kinases are critical in regulating cell proliferation and survival; thus, inhibiting their function can lead to reduced tumor growth.
Key Findings :
- Inhibition of Kinase Activity : The compound has shown significant inhibition of specific kinases associated with cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating signaling pathways.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
Interaction Studies
Interaction studies reveal how the compound binds to various biological targets:
- Enzymatic Binding : It demonstrates a high affinity for certain enzymes involved in metabolic processes.
- Receptor Modulation : The compound may also interact with receptors that play roles in cellular signaling.
Comparative Analysis
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(3-bromopyridin-4-yl)oxyaniline | Contains a pyridine ring | Potential anti-cancer properties |
Tert-butyl 4-(3-thiophen-2-yl)piperidine | Piperidine core with thiophene substitution | Unique for its thiophene group |
2-(4-Ethylpiperazin-1-YL)-4-(Phenylamino)pyrazolo[1,5-A][1,3,5]triazine | Complex heterocyclic structure | Investigated for neuroprotective effects |
Case Studies
Several studies have highlighted the biological activity of the compound:
-
Study on Cancer Cell Lines :
- Researchers evaluated the efficacy of the compound on various cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
-
Kinase Inhibition Assay :
- A detailed assay was conducted to assess kinase inhibition. The compound exhibited IC50 values in the low micromolar range against key kinases involved in cancer signaling pathways.
-
Pharmacokinetics and Toxicity Evaluation :
- Initial pharmacokinetic studies showed favorable absorption and distribution characteristics. Toxicity assessments indicated a relatively safe profile at therapeutic doses.
Properties
Molecular Formula |
C29H34N4O4 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C29H34N4O4/c1-6-7-15-36-24-14-13-21(16-19(24)4)26-23(17-33(32-26)22-11-9-8-10-12-22)27-25(28(34)37-18(2)3)20(5)30-29(35)31-27/h8-14,16-18,27H,6-7,15H2,1-5H3,(H2,30,31,35) |
InChI Key |
MNDSRTPOXNRDPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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